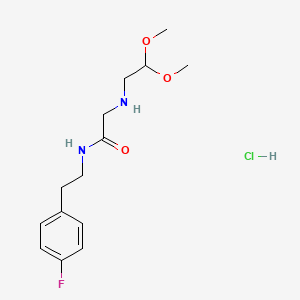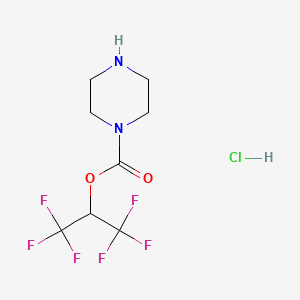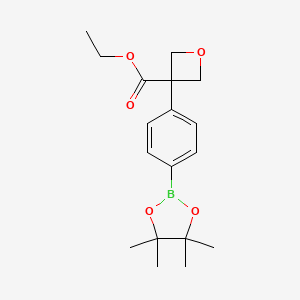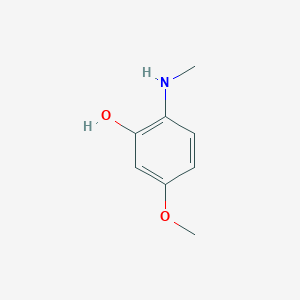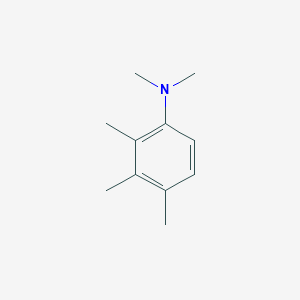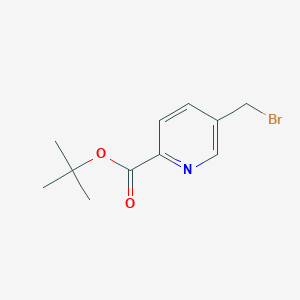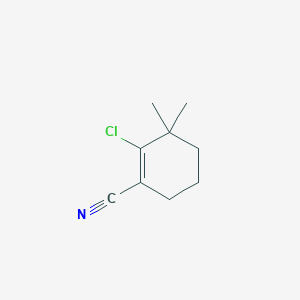
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the chlorination of 3,3-dimethylcyclohex-1-ene-1-carbonitrile. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods: In an industrial setting, the compound can be produced in bulk through continuous flow processes, ensuring high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the exothermic nature of the chlorination reaction .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed:
Substitution: Amines, alcohols, and other substituted cyclohexene derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and nitrile group are key functional groups that participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Similar in structure but contains a hydroxymethylene group instead of a nitrile group.
3,3-Dimethylcyclohex-1-ene-1-carbonitrile: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
Uniqueness: 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-3,3-dimethylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H12ClN/c1-9(2)5-3-4-7(6-11)8(9)10/h3-5H2,1-2H3 |
InChI Key |
IDHCVZHGCWGQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




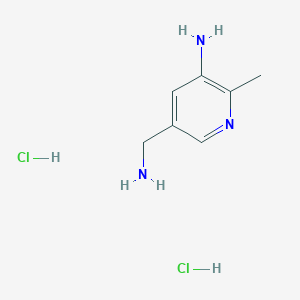
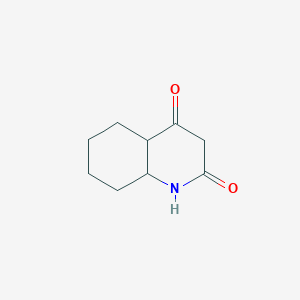

![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
